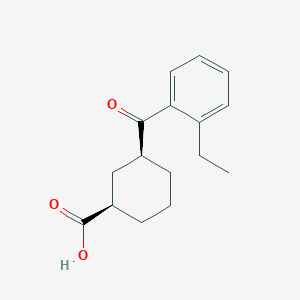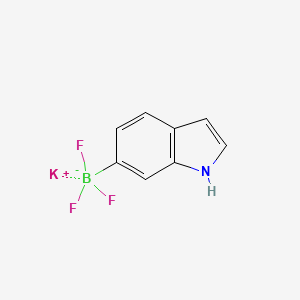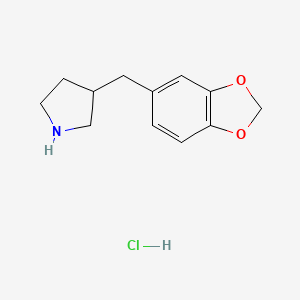
Tauroursodeoxycholic acid dihydrate
Overview
Description
Tauroursodeoxycholic acid dihydrate, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity . It significantly reduces the expression of apoptotic molecules such as caspase-3 and caspase-12 .
Synthesis Analysis
Four solid forms of tauroursodeoxycholic acid (TUDCA) were investigated by X-ray diffraction, morphological analysis, thermogravimetry, differential scanning calorimetry, and near-infrared (NIR) spectroscopic analysis . Results indicated that TUDCA existed as dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .Molecular Structure Analysis
This compound is formed through the bonding of the amino group of taurine with the carboxyl group of UDCA .Chemical Reactions Analysis
Solid-state transformations of TUDCA were extensively investigated and shown to be significantly affected by temperature and milling . Direct transformation of Form I into Form II occurred at high temperatures (100 °C and 150 °C), whereas that of Form II into Form I easily occurred at 25 °C .Physical And Chemical Properties Analysis
This compound is a white to almost white powder to crystal . It is highly hydrophilic . It exists in four solid forms: dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .Scientific Research Applications
1. Neuroprotection and Therapeutic Potential in Neurodegenerative Diseases
Tauroursodeoxycholic acid (TUDCA) shows promising neuroprotective activity. Studies indicate its efficacy in treating amyotrophic lateral sclerosis (ALS) and its potential in neuroprotection for traumatic brain injury (TBI) patients. TUDCA inhibits proteins involved in apoptosis and upregulates cell survival pathways. Its anti-inflammatory effects in neuroinflammation models suggest a broad therapeutic application in neurological diseases (Elia et al., 2015); (Gronbeck et al., 2016).
2. Interaction with Gut Microbiota and Enzymatic Properties
TUDCA's interaction with the gut microbiota is significant, particularly in the context of its biotransformation by enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). These interactions were explored using a metagenomic approach, highlighting the cooperation in TUDCA biotransformation by the gut microbiota (Song et al., 2017).
3. Solid-State Transformations and Stability
The study of TUDCA's solid forms, such as dihydrate, anhydrate, and amorphous forms, reveals its stability and transformation properties under different conditions. Temperature and milling significantly affect these transformations, providing insights into the physical and chemical stability of TUDCA (Xu et al., 2015).
4. Cytoprotective and Chaperoning Activity
TUDCA displays cytoprotective effects by alleviating endoplasmic reticulum stress and stabilizing the unfolded protein response. This chaperoning activity extends its potential therapeutic benefits to diseases like diabetes, obesity, and certain cancers. TUDCA's roles as an epigenetic modulator and in reducing oxidative stress and inflammation further enhance its therapeutic potential (Kusaczuk, 2019).
5. Chemical Synthesis and Production Techniques
Advances in the chemical synthesis of TUDCA, including improvements in reaction conditions and purification methods, contribute significantly to its production and availability for research and therapeutic applications. Novel synthesis techniques have been developed to enhance yield and efficiency (Chao, 2002); (Yong, 2009).
6. Therapeutic Applications in Various Non-liver Diseases
Beyond liver diseases, TUDCA shows promise in treating a range of non-liver diseases, such as neurodegenerative disorders, retinal diseases, diabetes, and cardiovascular conditions. Its anti-apoptotic properties and ability to reduce cellular stress mechanisms make it a versatile therapeutic agent (Vang et al., 2014).
Mechanism of Action
Target of Action
Tauroursodeoxycholic acid dihydrate (TUDCA) is a highly hydrophilic tertiary bile acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . These organelles play crucial roles in maintaining cellular homeostasis, protein folding, and apoptosis .
Mode of Action
TUDCA interacts with its targets to exert anti-apoptotic and ER stress response dampening effects . It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .
Biochemical Pathways
TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, TUDCA has been found to modulate epigenetic factors .
Pharmacokinetics
TUDCA can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . This property impacts the bioavailability of TUDCA and its therapeutic efficacy.
Result of Action
The molecular and cellular effects of TUDCA’s action are diverse. It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . It has also been found to act as a therapeutic agent in certain types of cancer .
Action Environment
The action, efficacy, and stability of TUDCA can be influenced by environmental factors. For instance, temperature and milling significantly affect the solid-state transformations of TUDCA . Additionally, gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .
Safety and Hazards
Future Directions
Tauroursodeoxycholic acid dihydrate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It stands as a promising treatment for neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Tauroursodeoxycholic acid dihydrate plays a significant role in biochemical reactions. It inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death . It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It exhibits cytoprotective effects, mainly attributed to the alleviation of ER stress and stabilization of the unfolded protein response . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation in many in-vitro and in-vivo models of various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It disrupts the mitochondrial pathway of cell death, inhibits oxygen-radical production, ameliorates ER stress, and stabilizes the unfolded protein response . It also reduces the deposition of Amyloid-β protein, regulates apoptotic pathways, prevents tau hyperphosphorylation and aggregation, protects neuronal synapses, exhibits anti-inflammatory properties, and improves metabolic disorders .
Temporal Effects in Laboratory Settings
It has been shown to dramatically decrease the clinical, histological, and biochemical signs of inflammation in different disease models through reducing ER stress in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is secreted with bile into the large intestine where gut microbiota transforms it into UDCA. Finally, UDCA returns to the liver with enterohepatic circulation and is there conjugated with taurine to form this compound .
Subcellular Localization
It is known that it can cross the blood-brain barrier , indicating its ability to reach various compartments within the cell.
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLUNVCHFIPFY-GUBAPICVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117609-50-4 | |
| Record name | Tauroursodeoxycholic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAURURSODIOL DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)


![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)



![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)



